REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[O:15][P:16]([O:32][C:33]1[CH:38]=[CH:37][C:36]([C:39]([CH3:42])([CH3:41])[CH3:40])=[CH:35][C:34]=1[C:43]([CH3:46])([CH3:45])[CH3:44])[O:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([CH3:27])([CH3:26])[CH3:25])=[CH:20][C:19]=1[C:28]([CH3:31])([CH3:30])[CH3:29])([CH3:4])([CH3:3])[CH3:2].C([OH:50])(C)C>O>[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:12])[CH3:13])[CH:8]=[CH:7][C:6]=1[O:15][P:16]([O:32][C:33]1[CH:38]=[CH:37][C:36]([C:39]([CH3:42])([CH3:41])[CH3:40])=[CH:35][C:34]=1[C:43]([CH3:46])([CH3:45])[CH3:44])([O:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([CH3:25])([CH3:26])[CH3:27])=[CH:20][C:19]=1[C:28]([CH3:31])([CH3:30])[CH3:29])=[O:50])([CH3:2])([CH3:3])[CH3:4]
|
Name
|
|
Quantity
|
5146 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)OP(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
7890 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
solids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
peroxide
|
Quantity
|
549 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1355 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
57.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
the pot temperature (reaction is exothermic)
|
Type
|
TEMPERATURE
|
Details
|
the mixture is maintained for 1 hour at 60° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the completeness of reaction
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
TEMPERATURE
|
Details
|
Cooling slowly in 2 steps to 45° C.
|
Type
|
CUSTOM
|
Details
|
to 20° C.
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The product is filtered (25μ screen)
|
Type
|
CUSTOM
|
Details
|
dried at 70° C. under full vacuum with a nitrogen sweep
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)OP(=O)(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |